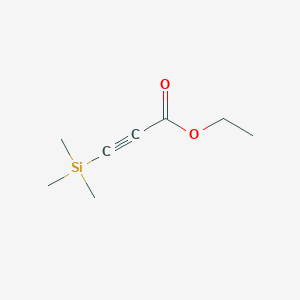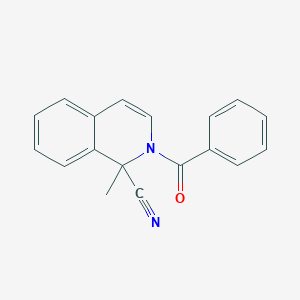
2-Benzoyl-1-methylisoquinoline-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoyl-1-methylisoquinoline-1-carbonitrile, also known as BMIC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. BMIC is a heterocyclic compound with a molecular formula of C18H13N2O, and it is synthesized through a multistep process.
Wirkmechanismus
The mechanism of action of 2-Benzoyl-1-methylisoquinoline-1-carbonitrile is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. 2-Benzoyl-1-methylisoquinoline-1-carbonitrile has also been found to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
2-Benzoyl-1-methylisoquinoline-1-carbonitrile has been found to have both biochemical and physiological effects. In vitro studies have shown that 2-Benzoyl-1-methylisoquinoline-1-carbonitrile inhibits the growth of cancer cells and induces apoptosis. 2-Benzoyl-1-methylisoquinoline-1-carbonitrile has also been found to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Benzoyl-1-methylisoquinoline-1-carbonitrile is its potential as an anticancer and antitumor agent. It has been found to be effective against a variety of cancer cell lines. 2-Benzoyl-1-methylisoquinoline-1-carbonitrile also has potential applications in material science and organic synthesis.
One of the limitations of 2-Benzoyl-1-methylisoquinoline-1-carbonitrile is its complex synthesis method, which requires expertise in organic chemistry. Additionally, the mechanism of action of 2-Benzoyl-1-methylisoquinoline-1-carbonitrile is not fully understood, which makes it difficult to optimize its use as an anticancer agent.
Zukünftige Richtungen
For research on 2-Benzoyl-1-methylisoquinoline-1-carbonitrile include further investigation of its anticancer and antitumor properties, exploring its potential as an anti-inflammatory agent, and developing new analytical devices and biosensors using 2-Benzoyl-1-methylisoquinoline-1-carbonitrile self-assembled monolayers.
Synthesemethoden
2-Benzoyl-1-methylisoquinoline-1-carbonitrile is synthesized through a multistep process that involves the reaction of 2-aminobenzophenone with methyl iodide, followed by the reaction of the resulting compound with sodium ethoxide. The final step involves the reaction of the intermediate with acrylonitrile, which results in the formation of 2-Benzoyl-1-methylisoquinoline-1-carbonitrile. The synthesis method of 2-Benzoyl-1-methylisoquinoline-1-carbonitrile is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-Benzoyl-1-methylisoquinoline-1-carbonitrile has been found to have potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-Benzoyl-1-methylisoquinoline-1-carbonitrile has been studied for its anticancer and antitumor properties. It has been found to inhibit the growth of cancer cells and induce apoptosis. 2-Benzoyl-1-methylisoquinoline-1-carbonitrile has also been studied for its potential as an anti-inflammatory agent.
In material science, 2-Benzoyl-1-methylisoquinoline-1-carbonitrile has been studied for its ability to form self-assembled monolayers on gold surfaces. These monolayers have potential applications in the development of biosensors and other analytical devices.
In organic synthesis, 2-Benzoyl-1-methylisoquinoline-1-carbonitrile has been used as a starting material for the synthesis of other compounds. Its unique structure and reactivity make it a valuable tool for organic chemists.
Eigenschaften
CAS-Nummer |
16576-32-2 |
|---|---|
Produktname |
2-Benzoyl-1-methylisoquinoline-1-carbonitrile |
Molekularformel |
C18H14N2O |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
2-benzoyl-1-methylisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C18H14N2O/c1-18(13-19)16-10-6-5-7-14(16)11-12-20(18)17(21)15-8-3-2-4-9-15/h2-12H,1H3 |
InChI-Schlüssel |
IJAOQGGVUPPNCL-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C=CN1C(=O)C3=CC=CC=C3)C#N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C=CN1C(=O)C3=CC=CC=C3)C#N |
Synonyme |
2-Benzoyl-1,2-dihydro-1-methyl-1-isoquinolinecarbonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



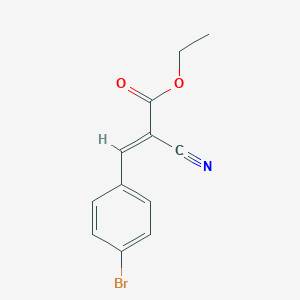



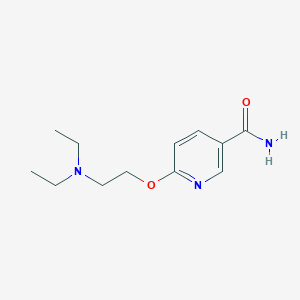


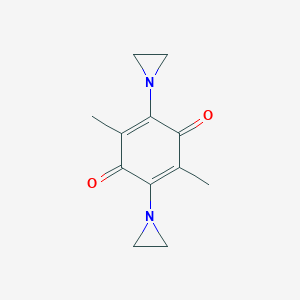

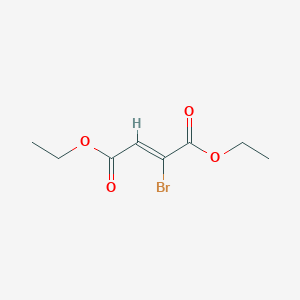
![Trimethyl[(6-phenoxyhexyl)oxy]silane](/img/structure/B95440.png)
